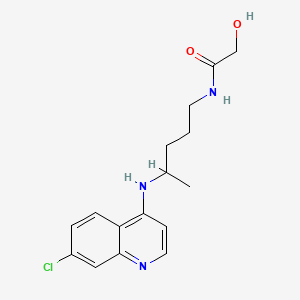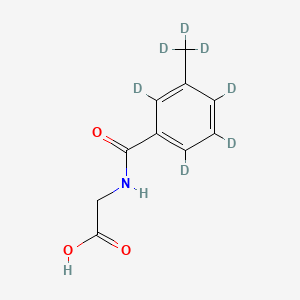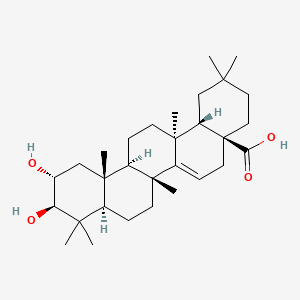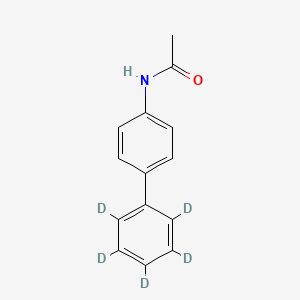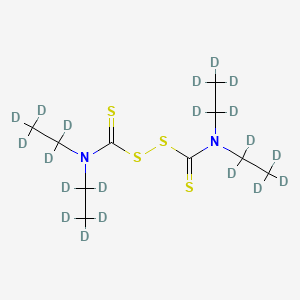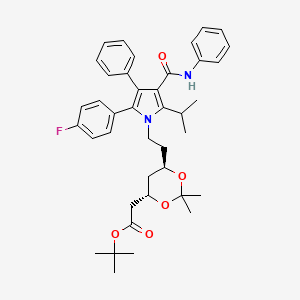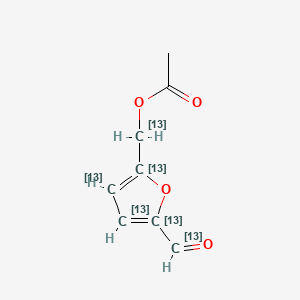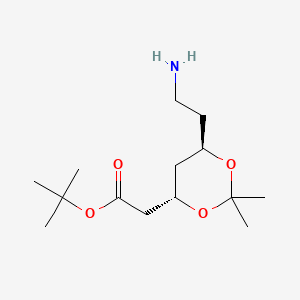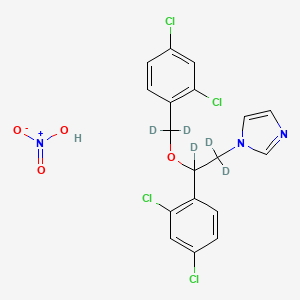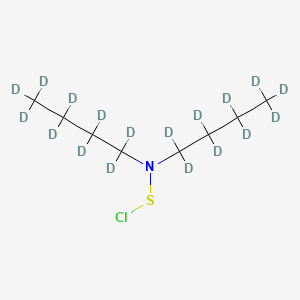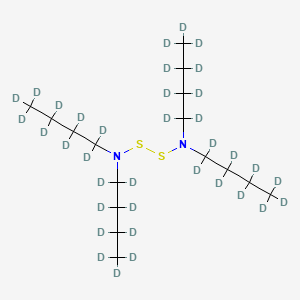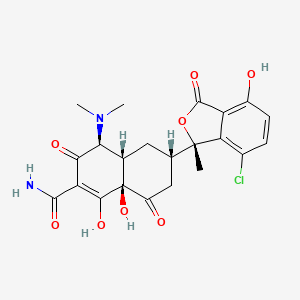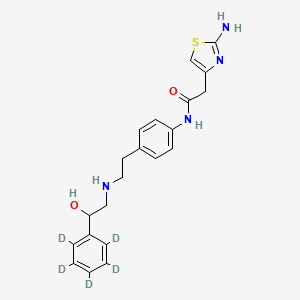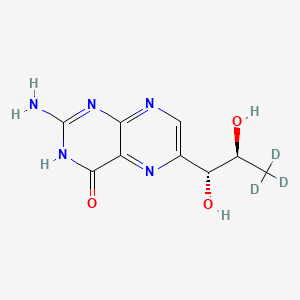
生物蝶呤-d3
描述
Biopterin-d3 is an organic compound that plays a crucial role as a coenzyme in various biological processes. It is a derivative of biopterin, which is a pterin compound. Biopterin-d3 is involved in redox reactions and is essential for the normal functioning of the nervous system, particularly in the synthesis and release of neurotransmitters .
科学研究应用
Biopterin-d3 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, biopterin-d3 is used as a reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) for the detection and quantification of biopterins in biological samples .
Biology: In biological research, biopterin-d3 is studied for its role in redox reactions and its involvement in the synthesis and release of neurotransmitters. It is also used to investigate the physiological and pathophysiological implications of biopterins in various biological systems .
Medicine: In medicine, biopterin-d3 is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and conditions related to oxidative stress. It is also used in the study of enzyme deficiencies and metabolic disorders .
Industry: In the industrial sector, biopterin-d3 is utilized in the production of pharmaceuticals and as a component in various biochemical assays .
作用机制
Target of Action
Biopterin-d3, a deuterated variant of biopterin, is integral to the biosynthesis of tetrahydrobiopterin (BH4) . BH4 is an essential cofactor for several enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes are involved in the synthesis of the neurotransmitters dopamine, serotonin, and norepinephrine .
Mode of Action
Biopterin-d3, like its non-deuterated counterpart, plays a crucial role in the conversion of amino acids to precursors of major monoamine neurotransmitters . It acts as a cofactor for the aforementioned hydroxylase enzymes, being required for their activity as catalysts .
Biochemical Pathways
Biopterin-d3 is involved in the biosynthesis of BH4, which is integral to several biochemical pathways . BH4 serves as a cofactor for the aromatic amino acid hydroxylases PAH, TH, and TPH, which catalyze key reactions in the synthesis of the monoamines dopamine, serotonin, norepinephrine, and epinephrine . A disturbance of BH4 metabolism results in a severe depletion of all monoamine neurotransmitters .
Pharmacokinetics
It’s known that the presence of deuterium atoms can slow down the metabolic degradation of biopterin in biological systems . This allows researchers to more precisely track its distribution, interaction, and breakdown products .
Result of Action
The primary result of biopterin-d3’s action is the synthesis of the neurotransmitters dopamine, serotonin, and norepinephrine . By acting as a cofactor for the hydroxylase enzymes, biopterin-d3 facilitates the conversion of amino acids to these neurotransmitters . This plays a crucial role in various neurological functions and development .
Action Environment
It’s known that the presence of deuterium atoms in biopterin-d3 can influence its metabolic degradation
生化分析
Biochemical Properties
Biopterins, including tetrahydrobiopterin (BH4), dihydrobiopterin (BH2), and biopterin (B), are crucial enzyme cofactors in vivo . They maintain dynamic homeostasis: BH4 can convert to BH2 either through non-enzymatic oxidation or by acting as a cofactor with aromatic amino acid hydroxylases . Biopterin-d3, as a variant of biopterin, is expected to have similar biochemical properties.
Cellular Effects
Tetrahydrobiopterin (BH4) deficiencies, which could potentially be related to biopterin-d3, are characterized by insufficient synthesis of the monoamine neurotransmitters dopamine and serotonin due to a disturbance of BH4 biosynthesis or recycling . This could have significant effects on various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
When the availability of BH4 is low, electron transfer in the active site of nitric oxide synthase becomes uncoupled from the oxidation of arginine. This results in the production of radical species that are capable of a direct attack on tetrahydrobiopterin, further depleting its local availability . This feedforward loop may act like a molecular switch, reinforcing low tetrahydrobiopterin levels leading to altered NO signaling .
Metabolic Pathways
Biopterins act as cofactors for aromatic amino acid hydroxylases (AAAH), which are involved in synthesizing a number of neurotransmitters including dopamine, norepinephrine, epinepherine, and serotonin, along with several trace amines . Nitric oxide synthesis also uses biopterin derivatives as cofactors .
Transport and Distribution
Organic anion transporters, OAT1 and OAT3, are crucial biopterin transporters involved in bodily distribution of tetrahydrobiopterin and exclusion of its excess . These transporters are likely to play a role in the transport and distribution of Biopterin-d3 within cells and tissues .
准备方法
Synthetic Routes and Reaction Conditions: Biopterin-d3 can be synthesized through chemical synthesis or enzymatic reactions. The chemical synthesis involves complex organic synthesis techniques, requiring specific knowledge and technology. One method involves the hydrolysis of diacetylbiopterin under alkaline conditions, followed by extraction, hydrogenation, and acid adjustment to obtain a crude product. This product is then recrystallized to achieve high purity .
Industrial Production Methods: The industrial production of biopterin-d3 typically follows the chemical synthesis route due to its efficiency and scalability. The process involves the use of environmentally friendly solvents, short production periods, and low costs, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Biopterin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role as a coenzyme in biological systems.
Common Reagents and Conditions:
Oxidation: Biopterin-d3 can be oxidized to form dihydrobiopterin and tetrahydrobiopterin.
Reduction: The reduction of biopterin-d3 involves the use of reducing agents to convert it back to its original form.
Substitution: Substitution reactions involving biopterin-d3 can occur under various conditions, depending on the specific substituents and reaction environment.
Major Products Formed: The major products formed from the reactions of biopterin-d3 include dihydrobiopterin, tetrahydrobiopterin, and other pterin derivatives .
相似化合物的比较
Biopterin-d3 is unique compared to other similar compounds due to its specific isotopic labeling with deuterium. This labeling allows for more precise analytical measurements and studies. Similar compounds include:
Tetrahydrobiopterin (BH4): An essential coenzyme for aromatic amino acid hydroxylases and nitric oxide synthases.
Dihydrobiopterin (BH2): An oxidized form of tetrahydrobiopterin involved in the same metabolic pathways.
Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.
Biopterin-d3’s uniqueness lies in its isotopic labeling, which provides distinct advantages in research applications, particularly in tracing and quantifying metabolic pathways.
属性
IUPAC Name |
2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-OERXLRDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675695 | |
| Record name | 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217838-71-5 | |
| Record name | 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


